molecular formula C24H13NO5 B12211997 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

Cat. No.: B12211997
M. Wt: 395.4 g/mol
InChI Key: GIWHZKVRBAZNOO-UHFFFAOYSA-N
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Description

13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the construction of the trioxapentacyclic framework through cyclization reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}

Properties

Molecular Formula

C24H13NO5

Molecular Weight

395.4 g/mol

IUPAC Name

13-pyridin-3-yl-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

InChI

InChI=1S/C24H13NO5/c26-23-19-18(13-6-5-11-25-12-13)20-22(15-8-2-4-10-17(15)29-24(20)27)30-21(19)14-7-1-3-9-16(14)28-23/h1-12,18H

InChI Key

GIWHZKVRBAZNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CN=CC=C6)C(=O)O2

Origin of Product

United States

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